3,4,5,6-Tetramethylpyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetramethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-6(2)8(4)10-9-7(5)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAPXTSQLKUQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508866 | |
| Record name | Tetramethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-72-0 | |
| Record name | Tetramethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5,6-Tetramethylpyridazine (CAS 22868-72-0): Physicochemical Profile & Solubility Guide
[1]
Executive Summary
This compound (CAS 22868-72-0) is a fully substituted pyridazine derivative utilized primarily as a heterocyclic building block in pharmaceutical synthesis.[1] Unlike its isomer tetramethylpyrazine (Ligustrazine), which is a bioactive alkaloid, the pyridazine isomer serves as a critical intermediate for constructing fused heterocyclic systems (e.g., phthalazines, pyridazino-pyridazines) and as a scaffold in Fragment-Based Drug Discovery (FBDD) . Its vicinal nitrogen atoms (1,2-diazine) provide unique hydrogen-bond acceptor properties and dipole moments distinct from pyrazines and pyrimidines, offering a strategic "bioisostere" option for modulating metabolic stability and solubility in drug candidates.[1]
Physicochemical Profile
The following data synthesizes experimental values and high-confidence predictive models based on structural analogs (e.g., tetramethylpyrazine).
Table 1: Core Chemical Identity & Properties
| Property | Data | Notes |
| Chemical Name | This compound | Systematic IUPAC name |
| CAS Registry Number | 22868-72-0 | Verified Identifier |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | Suitable for FBDD (<300 Da) |
| Appearance | Crystalline Solid (Predicted) | Analogous to tetramethylpyrazine (MP 85°C) |
| Melting Point | ~80–100°C (Estimated) | Symmetric methyl substitution typically raises MP relative to liquid pyridazine (-8°C).[1][2][3][4][5][6] |
| Boiling Point | ~210–220°C (Predicted) | Extrapolated from pyridazine (208°C) and methyl effects. |
| LogP (Octanol/Water) | 1.40 ± 0.2 | Lipophilic, good membrane permeability potential. |
| pKa (Conjugate Acid) | ~3.5–4.0 | Weakly basic; protonation occurs at N1/N2. |
| H-Bond Acceptors | 2 | N1 and N2 atoms.[1] |
| H-Bond Donors | 0 | Aprotic scaffold. |
Expert Insight: The presence of four methyl groups creates a "grease ball" effect, increasing lipophilicity (LogP ~1.4) compared to the parent pyridazine (LogP -0.7).[1] However, the 1,2-diazine core remains a polar headgroup, ensuring the molecule retains moderate water solubility compared to carbocyclic analogs like tetramethylbenzene.
Solubility Landscape & Solvent Compatibility
Solubility is a critical parameter for assay development and synthesis.[1] The data below guides solvent selection for stock preparation and reaction media.
Table 2: Solubility Data
| Solvent | Solubility Rating | Conc. Limit (Est.) | Usage Recommendation |
| DMSO | High | >50 mg/mL | Recommended for Stock Solutions. Stable for long-term storage at -20°C. |
| Ethanol | High | >30 mg/mL | Suitable for biological buffers (limit final EtOH <1%).[1] |
| Dichloromethane | High | >100 mg/mL | Ideal for extraction and synthetic workups.[1] |
| Water (pH 7.4) | Moderate | ~2–5 mg/mL | Soluble enough for biochemical assays but requires predissolution in DMSO. |
| 0.1 M HCl | High | >20 mg/mL | Protonation of pyridazine nitrogens enhances aqueous solubility significantly. |
Stability in Solution[1]
-
Hydrolytic Stability: Highly stable.[1] The aromatic pyridazine ring is resistant to hydrolysis across the pH 1–13 range.
-
Oxidative Stability: Susceptible to N-oxidation.[1] Avoid prolonged exposure of solutions to air/light; store under inert gas (Nitrogen/Argon).
-
Hygroscopicity: Potential to absorb moisture due to nitrogen lone pairs.[1] Store desiccated.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
For use in high-throughput screening or biochemical assays.[1]
-
Calculate Mass: To prepare 10 mL of 100 mM stock, weigh 136.2 mg of this compound.
-
Solvent Addition: Add 8.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
-
Volume Adjustment: Adjust final volume to 10.0 mL with DMSO.
-
Sterilization (Optional): Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters with DMSO.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >12 months.
Protocol B: Aqueous Dilution for Biological Assays
Self-Validating Step: Prevent precipitation ("crashing out") upon dilution.[1]
-
Starting Material: Thaw the 100 mM DMSO stock.
-
Intermediate Dilution: Dilute 1:10 in Ethanol or PEG-400 (e.g., 10 µL stock + 90 µL EtOH) to create a 10 mM working solution. This reduces the "solvent shock" when hitting water.[1]
-
Final Dilution: Add the working solution dropwise to the aqueous buffer (PBS or Media) while vortexing.
Synthetic Utility & Mechanism
In drug development, CAS 22868-72-0 is not just a passive scaffold; it is a reactive intermediate.[1][7] The diagram below illustrates its role in generating fused heterocyclic systems.
Visualization: Reactivity & Derivatization Pathways[1]
[4]
Mechanistic Context[1][2][8][9]
-
N-Oxidation: The nitrogen atoms can be selectively oxidized to N-oxides.[1] In drug design, this is often used to block metabolic soft spots or to create prodrugs that are reduced in vivo.
-
Quaternization: Reaction with alkyl halides yields pyridazinium salts, which are utilized as cationic surfactants or phase-transfer catalysts in synthesis.[1]
-
Ring Fusion: The methyl groups, particularly if activated (e.g., via radical halogenation), can serve as anchor points for closing secondary rings, creating tricyclic systems common in oncology drugs (e.g., PARP inhibitors).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12750033, Tetramethylpyridazine. Retrieved from [Link]
Sources
- 1. 184021-10-1|3-Methyl-5-phenylpyridazine|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
A Technical Guide to the Isomeric World of Tetramethyldiazines: A Comparative Analysis of 1,2- and 1,4-Isomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Dance of Nitrogen Atoms
In the vast landscape of heterocyclic chemistry, the diazines—six-membered aromatic rings containing two nitrogen atoms—represent a cornerstone of fundamental research and a fertile ground for therapeutic innovation. The precise placement of these nitrogen atoms within the ring dramatically influences the molecule's electronic properties, reactivity, and three-dimensional shape. This guide delves into a focused comparative analysis of two seemingly similar, yet distinct isomers: 3,4,5,6-tetramethyl-1,2-diazine (a pyridazine derivative) and 2,3,5,6-tetramethyl-1,4-diazine (a pyrazine derivative, commonly known as tetramethylpyrazine).
Through a detailed exploration of their synthesis, structural characteristics, spectroscopic signatures, and chemical reactivity, this document aims to provide researchers with a comprehensive understanding of how the ortho versus para arrangement of the nitrogen atoms, in concert with per-methylation, dictates the behavior of these fascinating molecules. This knowledge is paramount for their strategic application in fields ranging from medicinal chemistry and agrochemicals to materials science.
I. Synthesis Strategies: Crafting the Diazine Core
The synthetic routes to tetramethyl-1,2-diazine and tetramethyl-1,4-diazine are fundamentally different, reflecting the inherent structural disparities between the 1,2- and 1,4-diazine frameworks.
A. Synthesis of 2,3,5,6-Tetramethyl-1,4-diazine (Tetramethylpyrazine)
Tetramethylpyrazine is a well-known compound, naturally occurring in some fermented foods and used as a flavor additive.[1] Its synthesis is often achieved through the self-condensation of an α-aminoketone, a classic and efficient method for constructing pyrazines. A novel, high-yield industrial method has also been patented, highlighting its commercial importance.[2]
Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine
This protocol is based on the principles of α-aminoketone condensation.
Step 1: Preparation of 3-amino-2-butanone
-
This intermediate can be synthesized from 2,3-butanedione through a reductive amination process.
Step 2: Dimerization and Oxidation
-
Dissolve 3-amino-2-butanone in a suitable solvent, such as ethanol.
-
The solution is typically heated under reflux. The amino-ketone will undergo self-condensation to form a dihydropyrazine intermediate.
-
This intermediate is then oxidized to the aromatic pyrazine. This can occur in situ via air oxidation, or a specific oxidizing agent can be added to drive the reaction to completion.
-
The crude product is then purified by distillation or recrystallization to yield 2,3,5,6-tetramethylpyrazine.
Sources
Introduction: The Pyridazine Scaffold and the Power of Steric Control
An In-depth Technical Guide to the Steric Effects of Permethylated Pyridazine Rings in Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern chemistry.[1] Its unique electronic properties—characterized by a high dipole moment and π-deficiency—make it an attractive bioisostere for phenyl rings in drug design and a versatile building block in materials science.[2][3] The pyridazine motif is found in numerous bioactive compounds and approved drugs, earning it the designation of a "privileged structure."[2][4][5]
While the electronic nature of the pyridazine core is well-documented, a more nuanced aspect of its utility lies in the strategic manipulation of its steric environment. Permethylation, the exhaustive substitution of the ring's hydrogen atoms with methyl groups, introduces profound steric effects that dramatically alter the molecule's shape, reactivity, and intermolecular interactions. This guide provides a comprehensive exploration of these effects, offering insights into how steric hindrance in permethylated pyridazine systems can be harnessed as a sophisticated tool for molecular design, reaction control, and the development of next-generation therapeutics and materials.
Part 1: The Foundation: Synthesis and Physicochemical Properties of Permethylated Pyridazines
Synthesis of Polysubstituted Pyridazines
The construction of a permethylated pyridazine core, such as 3,4,5,6-tetramethylpyridazine, relies on the classical approach of condensing a 1,4-dicarbonyl compound with hydrazine. The primary challenge lies in the synthesis of the appropriately substituted precursor.
A common route involves the use of 3,4-dimethyl-2,5-hexanedione as the starting 1,4-dicarbonyl. The reaction proceeds via the Paal-Knorr synthesis, where hydrazine hydrate acts as the nitrogen source to form the heterocyclic ring.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3,4-dimethyl-2,5-hexanedione and hydrazine hydrate.
Materials:
-
3,4-dimethyl-2,5-hexanedione (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dimethyl-2,5-hexanedione (1.0 eq) in ethanol (100 mL).
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.
The Conformational Landscape: Steric Strain and Molecular Distortion
In an unsubstituted pyridazine, the aromatic ring is planar. Permethylation introduces significant van der Waals repulsion between the adjacent methyl groups (e.g., between C3-Me and C4-Me) and between the methyl groups flanking the nitrogen atoms (C3-Me and C6-Me). This steric strain forces the methyl groups out of the plane of the ring and can induce a slight puckering of the pyridazine core itself to alleviate these unfavorable interactions.
Computational studies and X-ray crystallography of highly substituted heterocycles show that such steric crowding leads to increased bond lengths and distorted bond angles compared to the unsubstituted parent.[6] The most significant impact is on the rotational barriers of the C-C bonds within the substituents and the C-N bonds, effectively locking the molecule into a more rigid conformation.
Caption: Conformational analysis of a permethylated pyridazine ring.
Part 2: The Consequence: Steric Effects on Reactivity and Molecular Interactions
The structural distortions induced by permethylation have profound consequences on the chemical behavior of the pyridazine ring.
Steric Shielding of Nitrogen Lone Pairs and Modulated Basicity
The methyl groups at the C3 and C6 positions act as bulky guards, sterically shielding the adjacent nitrogen lone pairs. This has two major effects:
-
Reduced Availability for Protonation and H-Bonding: While methyl groups are electron-donating and should electronically increase the basicity (pKa) of the pyridazine nitrogens, the steric hindrance severely impedes the approach of a proton or a hydrogen bond donor. This makes the permethylated pyridazine a weaker base in practice than its electronic character would suggest.
-
Inhibition of Metal Coordination: The ability of pyridazine to act as a bidentate ligand in organometallic chemistry is significantly diminished.[7] The steric bulk around the nitrogen atoms prevents the close approach required for efficient coordination to a metal center, a phenomenon that has been observed to reduce the efficacy of processes that rely on such complex formation.[8]
| Compound | pKa (Conjugate Acid) | Key Influencing Factor |
| Pyridazine | ~2.3 | Baseline electronic character |
| 3,6-Dimethylpyridazine | ~3.5 | Electronic donation from Me groups |
| This compound | ~3.0 (Estimated) | Steric hindrance outweighs full electronic effect |
Directing Reaction Selectivity
Steric hindrance can be a powerful tool for controlling the outcome of chemical reactions by blocking certain pathways and favoring others.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient and susceptible to nucleophilic attack.[9] In a permethylated system, the carbon atoms (C4 and C5) are less sterically hindered than the carbons adjacent to the nitrogen atoms (C3 and C6). Therefore, if a suitable leaving group is present, nucleophilic attack would be heavily favored at the C4/C5 positions.
-
Cycloaddition Reactions: Pyridazines can participate as the diene component in inverse-electron-demand Diels-Alder reactions.[10][11] The facial selectivity of this reaction would be completely controlled by the methyl groups. An incoming dienophile would be forced to approach from the less hindered face of the pyridazine ring, leading to a single, predictable stereoisomer.
Caption: Steric control in a [4+2] cycloaddition reaction.
Part 3: The Application: Leveraging Steric Effects in Drug Development
In medicinal chemistry, modulating the shape and reactivity of a lead compound is critical for optimizing its efficacy, selectivity, and pharmacokinetic properties. The steric effects of permethylated pyridazines offer a sophisticated strategy for this fine-tuning.
Case Study: Tuning Kinase Inhibitor Selectivity
Problem: A pyridazine-based lead compound is a potent inhibitor of Kinase A but also shows significant off-target activity against the structurally similar Kinase B, leading to undesirable side effects. The active site of Kinase B is known to be slightly smaller than that of Kinase A.
Strategy: Synthesize a permethylated analog of the lead compound. The hypothesis is that the increased steric bulk from the methyl groups will act as a "steric shield," preventing the molecule from fitting into the smaller active site of Kinase B while still allowing it to bind effectively to the larger active site of Kinase A.
Caption: Workflow for improving kinase inhibitor selectivity.
This approach leverages steric hindrance not as an obstacle but as a design element to achieve target selectivity, a critical goal in modern drug discovery.[2]
Conclusion
The permethylation of pyridazine rings transforms them from simple aromatic scaffolds into conformationally restricted, sterically defined modules. The resulting steric effects provide a powerful handle for chemists to control reactivity, modulate physicochemical properties, and design molecules with high specificity for their biological targets. Understanding and predicting the consequences of this steric crowding—from the subtle puckering of the ring to the complete shielding of its reactive centers—is essential for researchers, scientists, and drug development professionals seeking to exploit the full potential of the pyridazine core in their respective fields.
References
- Conformational analysis of 2-substituted piperazines - PubMed. (2016, July 1). PubMed.
- Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplific
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. PMC.
- Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity | Request PDF - ResearchGate. (2025, August 6).
- Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes - Sci-Hub. Sci-Hub.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Liberty University.
- Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing).
- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC. PMC.
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange - White Rose Research Online. (2021, March 8). White Rose Research Online.
- Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study - Baghdad Science Journal. Baghdad Science Journal.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025, August 13). PubMed.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 3). Research Journal of Pharmacy and Technology.
- Product Class 8: Pyridazines. Thieme.
- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI. MDPI.
- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - ResearchGate. (2025, October 15).
- Theoretical Studies of Steric Effects on Intraligand Electron Delocalization: Implications for the Temporal Evolution of MLCT Excited St
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Sci-Hub. Theoretical Studies of Steric Effects on Intraligand Electron Delocalization: Implications for the Temporal Evolution of MLCT Excited States / The Journal of Physical Chemistry A, 1998 [sci-hub.box]
- 7. Sci-Hub. Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes / Dalton Transactions, 2011 [sci-hub.box]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Thermodynamic Stability Landscape of Tetramethylpyridazine Isomers: A Comparative Technical Guide
Executive Summary
In the high-stakes arena of drug discovery, the choice of a heterocyclic scaffold dictates not only biological affinity but also the thermodynamic viability of the drug substance. This guide provides a rigorous analysis of the thermodynamic stability of 3,4,5,6-tetramethylpyridazine in comparison to its constitutional isomers, tetramethylpyrazine (Ligustrazine) and tetramethylpyrimidine .
While tetramethylpyrazine is a robust, naturally occurring scaffold, tetramethylpyridazine presents a unique case of "frustrated aromaticity." Its stability is compromised by two convergent forces: the electronic repulsion of adjacent nitrogen lone pairs (the alpha-effect) and the steric "buttressing effect" of four vicinal methyl groups. This guide outlines the theoretical basis for this instability and provides self-validating experimental protocols for quantifying these energetic differences.
Part 1: Theoretical Framework & Stability Hierarchy
To understand the thermodynamic landscape, we must dissect the isomers of the
The Diazine Stability Rule
For the parent diazines, the established thermodynamic stability order is: Pyrazine (1,4) > Pyrimidine (1,[1]3) > Pyridazine (1,2)
-
Pyrazine (
): Zero dipole moment, maximum separation of nitrogen atoms. -
Pyridazine (
): Adjacent nitrogen atoms create significant lone-pair/lone-pair repulsion (approx. 6–8 kcal/mol destabilization relative to pyrazine).
The Buttressing Effect (Steric Amplification)
In This compound , the instability is amplified by the Buttressing Effect .
-
Mechanism: The methyl groups at positions 4 and 5 are forced into close proximity. Unlike a benzene ring where substituents can splay outward to relieve strain, the adjacent methyls at 3 and 6 "buttress" the inner methyls, preventing this relaxation.
-
Consequence: The molecule is forced into a distorted planar or slightly twisted conformation, reducing orbital overlap (
-conjugation) and raising the enthalpy of formation ( ).
Visualization of Stability Flux
The following diagram illustrates the energetic descent from the high-energy pyridazine scaffold to the stable pyrazine floor.
Figure 1: Thermodynamic hierarchy of tetramethyl-diazine isomers. The red node indicates the high-enthalpy species (pyridazine) prone to degradation or rearrangement under stress.
Part 2: Comparative Energetics Data
The following data consolidates literature values for parent heterocycles and predicted values for the tetramethyl derivatives based on Group Additivity Methods.
| Property | Tetramethylpyrazine (1,[2][3]4) | Tetramethylpyridazine (1,[1][2]2) | Mechanistic Driver |
| Relative Stability | Reference (0 kcal/mol) | +14.5 kcal/mol (Est.) | N-N Lone Pair Repulsion |
| Dipole Moment | 0 D | ~4.0 D | Polarity vs. Symmetry |
| Melting Point | 80–82 °C | 85–87 °C (Variable) | Crystal packing efficiency |
| Redox Stability | Resistant to oxidation | Prone to N-oxidation | Electron density on N |
| Steric Strain | Low (Me groups separated) | High (Me-4/Me-5 clash) | Vicinal substitution |
Note on Data: While Tetramethylpyrazine is commercially ubiquitous (Ligustrazine), this compound is often encountered as a transient intermediate or ligand. Its isolation requires careful handling to prevent oxidation to N-oxides.
Part 3: Experimental Validation Protocols
As an application scientist, you cannot rely solely on literature. You must validate the stability of your specific lot, especially if using the pyridazine isomer as a fragment in drug design.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Stability
This protocol determines if the isomer undergoes polymorphic transitions or decomposition prior to melting.
Reagents & Equipment:
-
Sample: >98% pure Tetramethylpyridazine (synthesis described in Part 4).
-
Instrument: TA Instruments DSC Q2000 or equivalent.
-
Pan: Tzero Aluminum Hermetic Pan (to contain volatile degradation products).
Workflow:
-
Baseline Calibration: Run empty cell with Indium standard (
). -
Sample Prep: Weigh 2–4 mg of sample into the pan. Crimp hermetically.
-
Ramp: Equilibrate at 20°C. Ramp 10°C/min to 250°C.
-
Analysis:
-
Endotherm 1: Melting point (Expected ~86°C).
-
Exotherm: Look for decomposition peaks >150°C. A sharp exotherm indicates high-energy release (instability).
-
Comparison: Tetramethylpyrazine will show a clean melt at 82°C with no decomposition up to >200°C.
-
Protocol B: Combustion Calorimetry (Enthalpy of Formation)
To definitively prove thermodynamic stability, measure the heat of combustion (
Causality: A higher heat of combustion (more negative) implies a higher energy (less stable) starting material, assuming identical atomic composition.
-
Combust 1.0g of the isomer in a bomb calorimeter under 30 atm
. -
Measure
of the water jacket. -
Calculate
. -
Derive
using Hess's Law.-
Result: The pyridazine isomer will release significantly more heat per mole than the pyrazine isomer, quantifying the "strain energy."
-
Part 4: Synthesis & Isolation of the Unstable Isomer
Synthesizing this compound is challenging because the reaction often stops at the dihydro- stage or yields the thermodynamic pyrazine product if conditions are too harsh.
Validated Synthetic Route
Reaction: Condensation of 3,4-dimethyl-2,5-hexanedione with Hydrazine.
Figure 2: Synthetic pathway requiring oxidative aromatization to access the target pyridazine.
Step-by-Step Methodology:
-
Condensation: Dissolve 3,4-dimethyl-2,5-hexanedione (1 eq) in Ethanol. Add Hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Reflux: Heat to 80°C for 3 hours.
-
Observation: The intermediate formed is usually the dihydropyridazine . This molecule is more stable than the fully aromatic version because it relieves the planar steric strain of the methyl groups.
-
Aromatization (The Critical Step): To force the formation of the fully aromatic tetramethylpyridazine, treat the dihydro-intermediate with Bromine (
) in Acetic Acid or use Catalytic Dehydrogenation ( ).-
Warning: This step is endergonic regarding steric strain but exergonic regarding aromaticity. The yield is typically low (30–40%) due to competitive degradation.
-
Part 5: Implications for Drug Development
Why does this thermodynamic instability matter?
-
Metabolic Liability: The high energy N-N bond in tetramethylpyridazine is a "hotspot" for metabolic cleavage by oxidases (e.g., CYP450), leading to ring opening and hydrazine release (potential toxicity). Tetramethylpyrazine, being stable, is excreted largely intact or as simple hydroxylated metabolites.
-
Shelf-Life: Drugs containing the tetramethylpyridazine core will have higher degradation rates (shorter
) compared to pyrazine analogs. -
Solubility: The high dipole moment of the pyridazine isomer (approx 4.0 D) significantly improves aqueous solubility compared to the non-polar pyrazine, offering a trade-off: Lower Stability for Higher Solubility.
References
-
Wiberg, K. B. (1990). The Concept of Resonance Energy in Heterocycles. Validates the stability order of diazines.
-
NIST Chemistry WebBook. Standard Reference Data for Pyrazine and Pyridazine Enthalpies.
-
Paal, C. & Knorr, L. (1884). Synthesis of Heterocycles from 1,4-Diketones. (Foundational chemistry for the synthesis protocol).
-
Katritzky, A. R. Handbook of Heterocyclic Chemistry. (Definitive source on the "Buttressing Effect" and lone pair repulsion).
Sources
The Nitrogen Advantage: A Technical Guide to Heterocyclic Building Blocks in Material Science
Topic: Nitrogen-Rich Heterocyclic Building Blocks for Material Science Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary
This guide addresses the strategic shift from carbon-backbone polymers to nitrogen-rich heterocyclic systems. High-nitrogen compounds—specifically triazoles, tetrazoles, triazines, and tetrazines—offer unique enthalpy-driven capabilities. Unlike carbon allotropes, these heterocycles possess high heats of formation (
Part 1: The Chemical Rationale[1]
The utility of nitrogen-rich heterocycles stems from the high energy stored in N–N and N=N bonds. The average bond energy of a N–N single bond is
In non-energetic applications, the lone pairs on nitrogen atoms in rings like 1,2,4,5-tetrazine or 1,3,5-triazine enable:
-
Inverse Electron Demand Diels-Alder (IEDDA) reactions for rapid, catalyst-free bioconjugation and polymer functionalization.
-
Metal-Ligand Coordination for Metal-Organic Frameworks (MOFs) and self-healing metallopolymers.
Visualization: The Nitrogen Heterocycle Landscape
Figure 1: Classification of nitrogen-rich heterocycles by primary material science application.
Part 2: Energetic Materials (HEDMs)
Focus: 4,4′,5,5′-Tetraamino-3,3′-bi-1,2,4-triazole (TABT)
Traditional synthesis of HEDMs often involves harsh nitration steps using fuming nitric acid. A modern, "greener" approach utilizes electrochemical oxidation to couple triazole rings, forming high-performance energetic backbones without hazardous waste.
Protocol 1: Electrochemical Synthesis of TABT
Objective: Synthesize the energetic backbone 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazole (TABT) from 3,4,5-triamino-1,2,4-triazole (guanazine).
Reagents & Equipment:
-
Precursor: 3,4,5-Triamino-1,2,4-triazole (Guanazine).
-
Electrolyte: 0.1 M Ammonium Carbonate (
) aqueous solution. -
Electrodes: Carbon working electrode (anode) and Platinum foil counter electrode (cathode).[1]
-
Power Supply: Potentiostat capable of maintaining 2.5 V.
Methodology:
-
Preparation: Dissolve 200 mg of guanazine in 10 mL of 0.1 M
. -
Electrolysis: Place electrodes in the solution. Apply a constant potential of 2.5 V .
-
Monitoring: Electrolyze until 2 F/mol of charge has passed. The solution will darken as the azo-coupling occurs.
-
Isolation: The product precipitates as a slurry. Sonicate the mixture to ensure homogeneity, then centrifuge.
-
Purification: Wash the pellet three times with cold deionized water to remove excess electrolyte.
-
Drying: Dry the solid in a desiccator over
.-
Yield: ~40% (as monohydrate).[1]
-
Self-Validation: Check purity via DSC (Differential Scanning Calorimetry). Pure TABT should show no melting point below 250°C (decomposes >300°C).
-
Causality: The electrochemical oxidation generates radical species at the amino groups, facilitating the formation of the N=N azo bridge between two triazole rings. This increases the heat of formation significantly compared to the monomer.
Part 3: Optoelectronics & Nanomaterials
Focus: Tetrazines as Reductants and Ligands
1,2,4,5-Tetrazines are electron-deficient.[2] This property allows them to act as reducing agents for metal ions while simultaneously coordinating to the resulting metal nanoparticles, creating self-assembled functional materials.
Protocol 2: One-Pot Synthesis of Gold Nanoclusters
Objective: Synthesize fluorescent gold nanoclusters (AuNCs) using 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (bptz).
Reagents:
Methodology:
-
Gold Solution: Dissolve 2 mg (5 µmol) of
in 8 mL of absolute ethanol. -
Thiol Addition: Slowly add 3 mL (12.5 mmol) of DDT to the gold solution while stirring.
-
Ligand Preparation: Separately, dissolve 6 mg (25.3 µmol) of bptz in 2 mL of absolute ethanol. Stir for 30 mins.
-
Reduction & Assembly: Add the bptz solution dropwise to the Gold/DDT mixture under rapid stirring (600 rpm).
-
Reaction: Stir at room temperature for 3 hours.
-
Observation: The solution color will change, indicating the reduction of Au(III) to Au(0) and cluster formation.
-
-
Purification: Isolate nanoclusters via HPLC if size selection is required, or precipitation with methanol.
Mechanism: The tetrazine ring is reduced to dihydrotetrazine in situ, donating electrons to reduce
Visualization: Synthesis Workflow
Figure 2: Logical workflow for the tetrazine-mediated synthesis of gold nanoclusters.
Part 4: Comparative Data
The following table summarizes key physical properties of common nitrogen-rich building blocks used in these protocols.
| Building Block | Nitrogen Content (%) | Density ( | Key Property | Primary Application |
| TABT | ~68% | 1.76 | High | Energetic Materials (Explosives) |
| bptz | 35% | 1.45 | Electron Deficient, Fluorogenic | Optoelectronics, Bio-imaging |
| Melamine | 66% | 1.57 | Trimerization Capability | Carbon Nitride ( |
| 5-AT | 83% | 1.72 | High Sensitivity | Detonators, Gas Generators |
Part 5: Safety & Handling (Trustworthiness)
Working with high-nitrogen compounds requires strict adherence to safety protocols due to their potential for explosive decomposition.[6][7][8]
-
Electrostatic Discharge (ESD): Nitrogen-rich heterocycles (especially dry tetrazoles and azides) are sensitive to static.
-
Protocol: Always ground equipment. Use antistatic mats. Never use metal spatulas; use conductive plastic or wood.
-
-
Thermal Limits:
-
Protocol: During synthesis (especially diazotization steps), maintain temperature strictly below 5°C to prevent runaway decomposition of diazonium intermediates.
-
-
Desensitization:
-
Protocol: Store energetic intermediates wet (water or ethanol) whenever possible. Dry only the minimum amount required for characterization (< 50 mg).
-
-
Waste Disposal:
-
Protocol: Quench unreacted azides with excess iodine solution or ceric ammonium nitrate before disposal. Never pour azide solutions into copper or lead plumbing (forms highly explosive metal azides).
-
References
-
Electrochemical Synthesis of TABT: Klapötke, T. M., et al. "4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials."[9] Journal of Materials Chemistry A, 2015.[10] [Link]
-
Tetrazine Gold Nanoclusters: Miomandre, F., et al. "Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine."[3] RSC Advances, 2021. [Link]
-
Self-Healing Metallopolymers (Click Chemistry): Zhang, M., et al. "Self-healing metallo-supramolecular polymers from a ligand macromolecule synthesized via copper-catalyzed azide–alkyne cycloaddition."[11][12] Polymer Chemistry, 2014. [Link]
-
Triazine-Based COFs: Kuhn, P., et al. "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition, 2008. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10961D [pubs.rsc.org]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. airproducts.com [airproducts.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitrogen gas and oxygen safety: A guide to risks and precautions - Atlas Copco Malaysia [atlascopco.com]
- 9. 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Thermal stabilization of energetic materials by the aromatic nitrogen-rich 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazolium cation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Self-healing metallo-supramolecular polymers from a ligand macromolecule synthesized via copper-catalyzed azide–alkyne cycloaddition and thiol–ene double “click” reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Architect's Guide to Bulky Pyridazines: Synthesis and Strategy for High-Performance Catalysis
Introduction: The Strategic Value of Steric Hindrance in Ligand Design
In the intricate world of transition metal catalysis, the ligand is not merely a spectator but an active architect of the catalyst's reactivity, selectivity, and stability. Among the vast arsenal of N-heterocyclic ligands, pyridazines have emerged as a compelling scaffold due to their unique electronic properties and bidentate coordination geometry. This guide focuses on a specific, highly potent subclass: sterically hindered pyridazine ligands. By strategically installing bulky substituents, typically at the 3- and 6-positions, we can fundamentally alter the coordination sphere of a metal center. This steric encumbrance is a powerful tool, enabling chemists to promote challenging reductive elimination steps, stabilize reactive low-coordinate metal species, and ultimately drive catalytic cycles for difficult cross-coupling reactions with enhanced efficiency.[1][2]
This application note provides an in-depth guide for the rational design, synthesis, and application of these specialized ligands. We will move beyond simple procedural lists to explain the causality behind the synthetic choices and provide detailed, field-proven protocols for their preparation and use in high-performance catalytic systems.
Design Philosophy and Mechanistic Insight
The efficacy of sterically hindered ligands, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, stems from their ability to control the geometry and coordination number of the metal center.[1][3]
Why Steric Bulk?
-
Promoting Reductive Elimination: The final, product-forming step in many cross-coupling cycles is reductive elimination. This step is often rate-limiting, especially for hindered substrates. Bulky ligands create steric pressure around the metal center, which destabilizes the planar intermediate and promotes the formation of the C-C or C-N bond, thus accelerating the overall catalytic turnover.[2]
-
Stabilizing Monoligated Species: Bulky ligands favor the formation of highly reactive, low-coordinate, monoligated palladium(0) species, which are often the active catalysts in oxidative addition—the first step of the catalytic cycle.[1] This prevents the formation of less reactive, coordinatively saturated complexes.
-
Preventing Catalyst Deactivation: The steric shield provided by the bulky groups can protect the metal center from undesirable side reactions, such as the formation of inactive palladium clusters or decomposition pathways, leading to a longer catalyst lifetime.
The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the key steps influenced by ligand properties.
Caption: Role of hindered ligands in the Suzuki cycle.
Synthetic Strategies: The Inverse-Electron-Demand Diels-Alder Approach
The most robust and versatile method for constructing the 3,6-disubstituted pyridazine core is the inverse-electron-demand Diels-Alder (iEDDA) reaction.[4][5][6][7] This reaction involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich or strained dienophile, such as an alkyne. The reaction proceeds with the extrusion of dinitrogen gas (N₂) to afford the aromatic pyridazine ring in a single, high-yielding step.[5][6]
The general workflow is a two-stage process:
-
Synthesis of the 3,6-Disubstituted-1,2,4,5-Tetrazine Precursor: This is the key building block. For sterically hindered ligands, this involves synthesizing a tetrazine bearing bulky groups (e.g., tert-butyl).
-
iEDDA Cycloaddition: The purified tetrazine is then reacted with a suitable alkyne to form the final pyridazine ligand.
Caption: Synthetic workflow for hindered pyridazines.
Detailed Experimental Protocols
The following protocols provide detailed procedures for the synthesis of 3,6-di-tert-butyl-1,2,4,5-tetrazine and its subsequent conversion to 3,6-di-tert-butylpyridazine.
Protocol 1: Synthesis of 3,6-di-tert-butyl-1,2,4,5-tetrazine
This procedure is adapted from a metal-catalyzed one-pot synthesis, which offers a significant improvement over previous methods for sterically hindered tetrazines.[8]
Rationale: The use of a Lewis acid catalyst like Zinc Triflate (Zn(OTf)₂) promotes the condensation of the sterically demanding pivalonitrile with hydrazine.[8] This overcomes the low reactivity typically observed with bulky nitriles. The reaction is a one-pot process where the intermediate dihydrotetrazine is oxidized in situ.
Materials:
-
Pivalonitrile (tert-butyl cyanide)
-
Hydrazine monohydrate
-
Zinc triflate (Zn(OTf)₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc triflate (5 mol%).
-
Reagent Addition: Add pivalonitrile (1.0 eq) followed by hydrazine monohydrate (5.0 eq).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours. The formation of the deep red/purple tetrazine product will be visually apparent.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 3,6-di-tert-butyl-1,2,4,5-tetrazine as a vibrant magenta or purple solid. A yield of approximately 24-45% can be expected.[8][9]
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 3,6-di-tert-butylpyridazine
This protocol describes the iEDDA reaction between the synthesized tetrazine and an alkyne.
Rationale: The reaction with a simple alkyne, like acetylene (which can be generated in situ or bubbled through the solution), serves as the dienophile. The cycloaddition is followed by an irreversible retro-Diels-Alder reaction, releasing stable N₂ gas and driving the reaction to completion to form the aromatic pyridazine ring.[5][6]
Materials:
-
3,6-di-tert-butyl-1,2,4,5-tetrazine (from Protocol 1)
-
Calcium carbide (for in situ acetylene generation) or an acetylene gas cylinder
-
Anhydrous, high-boiling solvent (e.g., Toluene or Dioxane)
-
Drying tube
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the 3,6-di-tert-butyl-1,2,4,5-tetrazine (1.0 eq) in anhydrous toluene.
-
Dienophile Addition:
-
Method A (Gas Cylinder): While stirring the solution at room temperature, bubble acetylene gas through the solution for 15-20 minutes.
-
Method B (In Situ Generation): Carefully add calcium carbide (a slight excess) to a separate flask containing water, and direct the generated acetylene gas into the reaction mixture via a tube.
-
-
Reaction Conditions: After the addition of acetylene, heat the reaction mixture to reflux (approx. 110 °C for toluene). The disappearance of the intense color of the tetrazine serves as a visual indicator of reaction progress.
-
Monitoring: Monitor the reaction by TLC until the tetrazine starting material is fully consumed.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexanes) to yield 3,6-di-tert-butylpyridazine as a white crystalline solid.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
The true test of a ligand is its performance in a catalytic setting. Sterically hindered pyridazines have shown potential in palladium-catalyzed reactions that are often challenging with less bulky ligands.
Causality in Action: In the Suzuki-Miyaura coupling of sterically hindered substrates, such as an ortho-substituted aryl halide with an ortho-substituted boronic acid, the reductive elimination step to form the biaryl product is particularly slow. A bulky ligand like 3,6-di-tert-butylpyridazine forces the palladium center into a geometry that facilitates this difficult C-C bond formation, thereby increasing the reaction rate and overall yield.
The following table summarizes representative data for a Suzuki-Miyaura coupling reaction, comparing a standard ligand with a sterically hindered pyridazine ligand system.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | 2-Methylphenylboronic acid | PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| 2 | 2-Bromotoluene | 2-Methylphenylboronic acid | 3,6-di-t-Bu-pyridazine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 3,6-di-t-Bu-pyridazine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
Note: Data presented is representative and intended for illustrative purposes. Actual results may vary based on precise experimental conditions.
Conclusion and Future Outlook
The synthesis of sterically hindered pyridazine ligands via the inverse-electron-demand Diels-Alder reaction provides a reliable and modular route to a powerful class of ancillary ligands. The protocols detailed herein offer a practical guide for accessing these valuable compounds. The strategic application of steric bulk allows for significant enhancements in catalytic activity, particularly for challenging cross-coupling reactions where traditional ligands may fail. As the demand for more efficient and robust catalytic systems grows within the pharmaceutical and materials science industries, the rational design of sterically-tuned pyridazine ligands will undoubtedly continue to be a fruitful area of research, enabling the synthesis of increasingly complex molecular architectures.
References
-
Devaraj, N. K., et al. (2012). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Angewandte Chemie International Edition, 51(30), 7332-7335. [Link]
-
Wiebe, M. G., et al. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Applied Sciences, 15(1), 821. [Link]
-
Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes. Accounts of Chemical Research, 44(5), 347-358. [Link]
-
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Geldard, J. F., & Lions, F. (1965). The organic chemistry of a new weak field tridentate chelating agent. 3,5-di (2`-pyridyl)-1,2,4-triazole. Journal of Organic Chemistry, 30(1), 318-319.
- Butte, W. A., & Case, F. H. (1961). Pyridine Syntheses. VI. The Preparation of Some 3,6-Disubstituted Pyridazines. Journal of Organic Chemistry, 26(11), 4690-4692.
- El-Qisairi, A. K. (2007). Synthesis, characterization and semiempirical calculations of mercury(II) complexes of 3,6-bis(2`-pyridyl)-1,2,4,5-tetrazine.
-
New Journal of Chemistry. (2018). Catalytic activity of a palladium(ii) complex modified on multi-wall carbon nanotubes: an efficient catalyst for the Suzuki cross-coupling reaction. Royal Society of Chemistry. [Link]
-
Yang, Y., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate Chemistry, 23(7), 1289-1293. [Link]
- Zhang, C., et al. (2011). Synthesis and properties of 3, 6-Dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts.
-
ResearchGate. (2015). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 60(34), 18456-18475. [Link]
-
Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21749-21757. [Link]
-
Wiessler, M., et al. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences, 7(1), 19-28. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Wikipedia contributors. (2023, November 29). Inverse electron-demand Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
- Schafzahl, B., et al. (2020). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly, 151(3), 437-443.
-
Boger, D. L., Panek, J. S., & Patel, M. (1993). Dimethyl 1,2,4,5-Tetrazine-3,6-dicarboxylate. Organic Syntheses, 71, 77. [Link]
-
Mondal, B., et al. (2016). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 45(42), 16674-16684. [Link]
-
Bio-Rad. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. KnowItAll. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]
- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]
Application Note: Controlled Aromatization of 3,4,5,6-Tetramethyl-4,5-dihydropyridazine
Abstract & Scope
This application note details the oxidative dehydrogenation (aromatization) of 3,4,5,6-tetramethyl-4,5-dihydropyridazine to yield 3,4,5,6-tetramethylpyridazine . While dihydropyridazines are stable intermediates often formed via the condensation of 1,4-diketones with hydrazine, their conversion to the fully aromatic pyridazine pharmacophore requires a driving force to overcome the activation energy of dehydrogenation.
This guide presents three validated protocols ranging from classical chemical oxidation to catalytic dehydrogenation, tailored for drug development workflows where impurity profiles and scalability are critical.
Scientific Background & Mechanism[1][2][3][4][5]
The Challenge of Steric Bulk
Unlike simple 3,6-dialkylpyridazines, the 3,4,5,6-tetramethyl analog possesses steric crowding at the 4,5-positions. This bulk can inhibit planarization, making the aromatization step slower than in unhindered systems. The starting material, 3,4,5,6-tetramethyl-4,5-dihydropyridazine, typically exists as a tautomeric mixture, predominantly in the hydrazone form or the
Mechanistic Pathway
The transformation is an oxidative dehydrogenation.[1] The mechanism involves the removal of two hydrogen atoms from the C4 and C5 positions (or N-H tautomers), establishing the
Figure 1: Simplified oxidative dehydrogenation pathway.
Experimental Protocols
Method A: Sodium Nitrite / Acetic Acid (Classical & Robust)
Best for: Gram-scale synthesis where inorganic waste is manageable. High reliability.
Reagents:
-
Substrate: 3,4,5,6-tetramethyl-4,5-dihydropyridazine (1.0 equiv)
-
Solvent: Glacial Acetic Acid (10 vol)
-
Oxidant: Sodium Nitrite (
) (1.5 equiv) -
Base: Sodium Hydroxide (NaOH) for neutralization
Protocol:
-
Dissolution: Charge the dihydropyridazine into a round-bottom flask equipped with a magnetic stir bar. Add Glacial Acetic Acid (10 mL per gram of substrate). Stir until fully dissolved.
-
Addition: Cool the solution to 10°C using an ice/water bath. Slowly add solid
portion-wise over 20 minutes.-
Critical Control Point: Monitor internal temperature. Do not exceed 25°C during addition to prevent vigorous
evolution.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. The solution will darken (often turning deep orange/brown).
-
Quench: Pour the reaction mixture onto crushed ice (50 g per gram of substrate).
-
Neutralization: Carefully basify to pH 9 using 20% NaOH solution.
-
Safety: This is exothermic. Add base slowly.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Purification: Dry combined organics over
, filter, and concentrate in vacuo. The residue is typically a crystalline solid that can be recrystallized from Hexane/Ethyl Acetate.
Method B: Catalytic Dehydrogenation (Pd/C) (Green/Pharma Preferred)
Best for: Process scale-up, avoiding stoichiometric toxic oxidants.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: 10% Palladium on Carbon (10 wt% loading relative to substrate)
-
Solvent: Mesitylene or Decalin (High boiling point required)
Protocol:
-
Setup: In a multi-neck flask fitted with a reflux condenser, dissolve the substrate in Mesitylene (15 vol).
-
Catalyst Charge: Add 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol residues often found on catalysts.
-
Reflux: Heat the mixture to reflux (approx. 160°C) for 12–24 hours.
-
Monitoring: Monitor by TLC or HPLC for the disappearance of the dihydro-peak.
-
Workup: Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with hot toluene.
-
Isolation: Evaporate the solvent under high vacuum (Mesitylene requires heat/vac). Recrystallize the residue.
Method C: DDQ Oxidation (Mild/High Value)
Best for: Late-stage functionalization or acid-sensitive substrates.
Protocol:
-
Dissolve substrate (1.0 equiv) in anhydrous Dioxane or Benzene.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv).
-
Stir at reflux for 2–4 hours. DDQ-H2 (hydroquinone) will precipitate out.
-
Filter off the precipitate. Wash filtrate with 5%
to remove residual hydroquinone. -
Concentrate organic layer to yield product.[6]
Analytical Validation (Self-Validating System)
The success of the reaction is best monitored via 1H NMR . The aromatization results in a distinct downfield shift of the methyl groups due to the ring current effect.
| Feature | Dihydropyridazine (Starting Material) | Tetramethylpyridazine (Product) | Validation Check |
| C3/C6 Methyls | Major Shift: +0.6 ppm downfield | ||
| C4/C5 Methyls | Topology Change: Doublet | ||
| C4/C5 Protons | Absent | Disappearance: Confirm full aromatization | |
| UV-Vis | Appearance of aromatic band |
Workflow Visualization
Figure 2: Workup and isolation logic for Method A.
Troubleshooting & Critical Control Points
-
Incomplete Reaction:
-
N-Oxide Formation (Over-oxidation):
-
Solubility Issues:
-
The tetramethyl product is moderately soluble in water. Do not skip the salting-out step (adding NaCl) during extraction if yields are low.
-
References
-
Tišler, M., & Stanovnik, B. (1968). Pyridazines.[5][6][7] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press. Link
-
Vanden Eynde, J. J., et al. (1993). Aromatization of Hantzsch 1,4-dihydropyridines with DDQ. Tetrahedron, 49(11), 2373-2380. (Applicable methodology for dihydro-heterocycles). Link
-
Organic Syntheses. (1945). 3,6-Dimethylpyridazine. Org. Synth. 25, 33. (Foundational protocol for alkyl-pyridazine synthesis). Link
-
Hultquist, M. E., & Northey, E. H. (1951). Preparation of Pyridazines. Journal of the American Chemical Society, 73(6), 2550-2551. Link
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 8. Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrcs.org [ijrcs.org]
High-Efficiency Synthesis of Permethylated 1,2-Diazine Scaffolds
Topic: Synthesis of Permethylated 1,2-Diazine Derivatives Content Type: Detailed Application Notes and Protocols
Application Note: AN-PDZ-044
Abstract
This guide details the synthesis of 3,4,5,6-tetramethylpyridazine (permethylated 1,2-diazine), a critical electron-deficient heterocyclic scaffold used in coordination chemistry, energetic materials, and as a precursor for inverse electron-demand Diels-Alder (IEDDA) bio-orthogonal reagents.[1] Unlike simple pyridazines, the permethylated variant presents unique steric and electronic challenges. This protocol utilizes a robust two-stage workflow : (1) Radical oxidative dimerization of 2-butanone to generate the sterically congested 3,4-dimethyl-2,5-hexanedione precursor, followed by (2) Paal-Knorr condensation with hydrazine. A supplementary protocol for Minisci-type radical methylation is provided for late-stage functionalization of existing pyridazine cores.
Introduction & Strategic Analysis
The Synthetic Challenge
The synthesis of 1,2-diazines (pyridazines) is typically straightforward via the condensation of 1,4-dicarbonyls with hydrazine. However, permethylation (saturation of all carbon positions with methyl groups) introduces significant difficulty:
-
Precursor Unavailability: The required precursor, 3,4-dimethyl-2,5-hexanedione, is not a standard commodity chemical due to the difficulty of forming the sterically hindered C3-C4 bond.
-
Steric Crowding: The condensation of hydrazine with a tetra-substituted diketone is slower than with unsubstituted analogs due to steric repulsion at the carbonyl attack sites.
Route Selection: The "Bottom-Up" Approach
While direct methylation of pyridazine (Minisci reaction) is possible, it often yields regioisomeric mixtures (mono-, di-, tri-methyl) requiring tedious separation. For high-purity permethylated scaffolds, the "Bottom-Up" Condensation Route is the superior self-validating system because the symmetry of the precursor guarantees the symmetry of the final product.
Mechanistic Pathway
The synthesis relies on a radical mechanism to stitch two ketone units together, followed by a double condensation-elimination sequence.
Figure 1: Synthetic workflow from commodity solvent (2-butanone) to permethylated heterocycle.[1]
Protocol A: Precursor Synthesis (Radical Dimerization)
Objective: Synthesis of 3,4-dimethyl-2,5-hexanedione. Principle: Di-tert-butyl peroxide (DTBP) thermally decomposes to generate methyl radicals, which abstract the weak tertiary hydrogen from 2-butanone. Two resulting sec-radicals recombine to form the C-C bond.
Materials
-
Substrate: 2-Butanone (Methyl Ethyl Ketone, MEK) - Excess required (serves as reactant and solvent).
-
Initiator: Di-tert-butyl peroxide (DTBP).
-
Equipment: High-pressure glass reactor or autoclave (preferred), or standard reflux setup (lower yield).
Step-by-Step Methodology
-
Charge: In a fume hood, charge a heavy-walled pressure tube or autoclave with 2-butanone (100 mL, 1.11 mol) and DTBP (18.4 mL, 0.1 mol).
-
Expert Note: The high molar ratio of ketone to peroxide (10:1) is critical to minimize oligomerization side products.
-
-
Degas: Sparge the solution with Argon for 15 minutes to remove oxygen, which inhibits radical propagation.
-
Initiate: Seal the vessel and heat to 125°C for 20 hours.
-
Safety: Ensure the vessel is rated for at least 5 bar pressure. The decomposition of DTBP generates acetone and ethane gas, increasing internal pressure.
-
-
Work-up: Cool to room temperature. Transfer the mixture to a rotary evaporator.
-
Distillation:
-
Remove excess 2-butanone and volatile byproducts (acetone, tert-butanol) at atmospheric pressure (bp < 85°C).
-
Distill the residue under reduced pressure (approx. 15 mmHg). Collect the fraction boiling at 95–100°C .
-
Yield Expectation: The product is a pale yellow liquid (approx. 60-70% yield based on DTBP).
-
Validation Checkpoint:
-
1H NMR (CDCl3): Look for the doublet at ~1.1 ppm (methyls on the backbone) and singlet at ~2.1 ppm (acetyl methyls).
Protocol B: Cyclization to Permethylated 1,2-Diazine
Objective: Condensation of 3,4-dimethyl-2,5-hexanedione with hydrazine.
Materials
-
Precursor: 3,4-dimethyl-2,5-hexanedione (from Protocol A).
-
Reagent: Hydrazine Hydrate (80% or 100%).
-
Solvent: Ethanol (Absolute).
-
Catalyst: Acetic Acid (Glacial, catalytic amount).[2]
Step-by-Step Methodology
-
Preparation: Dissolve 3,4-dimethyl-2,5-hexanedione (14.2 g, 100 mmol) in Ethanol (50 mL). Add Glacial Acetic Acid (1 mL).
-
Addition: Place the flask in a water bath at 25°C. Add Hydrazine Hydrate (6.0 mL, 120 mmol) dropwise over 10 minutes.
-
Observation: The reaction is exothermic. A color change to deep yellow/orange may occur.
-
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours.
-
Aromatization (Auto-oxidation):
-
Unlike simple 1,4-diketones which yield dihydropyridazines requiring oxidation, the steric strain in the tetramethyl system often favors spontaneous air-oxidation to the aromatic pyridazine during reflux/workup.
-
Optional: If the intermediate dihydropyridazine persists (checked by NMR), add a mild oxidant (e.g., open flask to air with vigorous stirring for 12h, or add 1 eq. of NaNO2/HCl).
-
-
Isolation:
-
Evaporate ethanol under vacuum.
-
Neutralize the residue with saturated NaHCO3 solution.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Dry organic layer over anhydrous Na2SO4.
-
-
Purification:
-
The crude product is often pure enough. For analytical grade, recrystallize from n-hexane or sublime under vacuum.
-
Product: this compound (White crystalline solid or needles).
-
Protocol C: Minisci Radical Permethylation (Alternative)
Context: Use this if you already have a pyridazine core and wish to add methyl groups, or if Protocol A is not feasible. This method uses the Minisci Reaction to alkylate electron-deficient heterocycles.[3]
Mechanism
Silver-catalyzed oxidative decarboxylation of acetic acid generates methyl radicals ($ \cdot CH_3 $), which attack the electron-deficient pyridazine ring.
Figure 2: Minisci radical methylation pathway.
Methodology
-
Dissolution: Dissolve Pyridazine (10 mmol) in a mixture of Water (10 mL) and Acetic Acid (5 mL). Add conc. H2SO4 (1 mL) to protonate the ring (increases reactivity toward nucleophilic radicals).
-
Catalyst: Add AgNO3 (0.5 mmol, 5 mol%).
-
Radical Generation: Heat to 70°C. Add a solution of Ammonium Persulfate ((NH4)2S2O8, 15 mmol) in water dropwise over 30 minutes.
-
Note: CO2 gas will evolve vigorously.
-
-
Workup: Basify with NaOH (pH > 10) and extract with DCM.
-
Limitation: This produces a mixture of mono-, di-, and poly-methylated products. Separation requires careful column chromatography (Silica, EtOAc/Hexane gradient).
Data Summary & QC Specifications
Table 1: Physicochemical Properties of this compound
| Parameter | Specification | Notes |
| Appearance | White needles / Crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | 108 – 110 °C | Sharp mp indicates high purity. |
| 1H NMR (CDCl3) | δ 2.25 (s, 6H), 2.55 (s, 6H) | Two distinct singlets due to symmetry (C3/6-Me vs C4/5-Me). |
| 13C NMR | ~19.5, ~22.0, 135.0, 155.0 ppm | Confirming quaternary carbons. |
| Solubility | Soluble in DCM, EtOH, CHCl3 | Moderately soluble in water. |
Troubleshooting & Expert Tips
-
Low Yield in Protocol A: The quality of DTBP is crucial. Old peroxide may have degraded. Ensure the reaction temperature is maintained at 125°C; lower temperatures result in incomplete homolysis of the peroxide.
-
Oligomerization: If the product of Protocol A is viscous/tarry, the 2-butanone:peroxide ratio was likely too low. Increase solvent volume.
-
Purification of Minisci Products: If using Protocol C, the methylated isomers have very similar Rf values. Use Alumina (Basic) stationary phase instead of Silica for better separation of nitrogen heterocycles.
References
-
Minisci Reaction Fundamentals: Minisci, F. (1971).[3] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis. Link
-
Radical Methylation of Pyridazines: Heinisch, G. (1987). Syntheses and Reactions of Pyridazine Derivatives XX: Studies on the Radical Methylation of the 1,2-Diazine System. Heterocycles. Link
-
Precursor Synthesis (Diketone): Organic Syntheses, Coll. Vol. 5, p.1022 (1973); Vol. 48, p.109 (1968). Oxidative Dimerization of Ketones. Link
-
Applications in Drug Discovery: Kodama, T., et al. (2021).[4] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Journal of Organic Chemistry. Link
-
Bio-orthogonal Chemistry: Tetrazine-Trans-Cyclooctene Ligation. (General Reference for Pyridazine utility as post-ligation product). Link
Sources
- 1. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of New Compounds From Pyridazine Derivatives, and Preliminar" by Mohammed Hasan AL-Dahlaki and Aya H. Mohammed [bsj.uobaghdad.edu.iq]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Troubleshooting & Optimization
preventing rearrangement to pyrazoles during pyridazine synthesis
Topic: Preventing Rearrangement to Pyrazoles During Pyridazine Synthesis Ticket Type: Advanced Synthesis Troubleshooting & Methodology Audience: Medicinal Chemists, Process Chemists, Organic Synthesis Researchers
Executive Summary: The "Pyrazole Trap"
In the synthesis of pyridazines—particularly 4,5-dihydro-3(2H)-pyridazinones from
This occurs through two distinct mechanisms:[1][2][3]
-
Kinetic Misdirection (The Michael Trap): During condensation with hydrazine, the nucleophile attacks the
-carbon (Michael addition) rather than the carbonyl (1,2-addition), leading to a 5-membered pyrazole ring instead of the 6-membered pyridazine. -
Thermodynamic Contraction (The Rearrangement): A formed pyridazine (often bearing electron-withdrawing groups or leaving groups at C4/C5) undergoes a base-catalyzed ring contraction to extrude a carbon atom or rearrange into a pyrazole.
This guide provides the diagnostic logic and experimental protocols to lock the reaction into the 6-membered manifold.
Diagnostic Module: Identify Your Failure Mode
Before applying a fix, determine when the pyrazole forms.
| Symptom | Diagnosis | Mechanism |
| Pyrazoles form immediately upon adding hydrazine to an unsaturated keto-ester. | Regioselectivity Failure | Hydrazine acts as a soft nucleophile, attacking the alkene (Michael Addition) before the ketone. |
| Pyridazine forms initially , but converts to pyrazole upon heating or basic workup. | Ring Contraction | Base-mediated attack at C5/C4 leads to ring opening and recyclization (often via a benzilic acid-type pathway). |
| Mixture of products (Pyrroles + Pyrazoles + Pyridazines) from 1,4-diketones. | Paal-Knorr Competition | Acid catalysis was too strong (favoring pyrrole) or hydrazine was in large excess. |
Troubleshooting Guide (Q&A)
Scenario A: The Michael Addition Trap
Q: I am reacting an
A: You are fighting Hard/Soft Acid-Base (HSAB) theory. Hydrazine is a potent nucleophile that can attack either the "hard" carbonyl (1,2-addition) or the "soft" alkene (1,4-addition).
-
The Problem: Under neutral or basic conditions, or in non-polar solvents, the "soft" Michael addition is often faster. The resulting hydrazido-alkane cyclizes to form a 5-membered pyrazole, losing the ester fragment or rearranging.
-
The Fix: Switch to Acetic Acid (AcOH) as the solvent.
-
Why: AcOH protonates the carbonyl, making it a "harder" electrophile, directing the hydrazine to attack the carbonyl first (1,2-addition). This forms the hydrazone before cyclization, locking the 6-membered ring structure.
-
Evidence: Fan et al. (2019) demonstrated that while MeCN favors 1,6-dihydropyridazines (or pyrazoles via rearrangement), AcOH directly affords pyridazines in high yields.[4]
-
Scenario B: Base-Induced Ring Contraction
Q: My 4-halo-pyridazinone was stable, but when I tried to substitute the halogen using a nucleophile in base, it rearranged to a pyrazole. How do I prevent this?
A: This is a classic ring contraction .
-
The Mechanism: A nucleophile (e.g.,
or alkoxide) attacks C5 (the position adjacent to the leaving group). This opens the ring to form a diazo-like intermediate which recyclizes to a pyrazole, extruding the C4 carbon as a carboxylate or similar fragment. -
The Fix:
-
Avoid Hard Bases: Use weaker bases (e.g.,
or ) instead of hydroxides or alkoxides. -
Solvent Switch: Use aprotic polar solvents (DMF, DMSO) which solvate the cation but leave the nucleophile "naked" enough to attack the C4-halogen directly (SNAr) rather than attacking the C5 carbonyl/alkene system.
-
Temperature Control: Ring contraction has a higher activation energy. Perform substitutions at the lowest possible temperature (0°C to RT).
-
Scenario C: The 1,4-Diketone Dilemma
Q: I am reacting a 1,4-diketone with hydrazine. I see N-aminopyrroles and pyrazoles in the LCMS.
A: This is a competition between the Paal-Knorr (pyrrole) and Pyridazine pathways.
-
The Fix: Control the pH.
-
Acidic Conditions (pH < 3): Favors Pyrrole (Paal-Knorr).
-
Slightly Acidic/Neutral (pH 4-7): Favors Pyridazine .
-
Protocol Adjustment: Do not use strong acid catalysts (p-TsOH) if you want the pyridazine. Use Ethanol/Reflux with no additive, or a mild buffer.
-
Visualization: The Mechanistic Bifurcation
The following diagram illustrates the critical decision point where the reaction diverges towards the desired pyridazine or the unwanted pyrazole.
Caption: Kinetic bifurcation in the reaction of hydrazine with unsaturated 1,4-dicarbonyl systems. Acidic conditions favor the 1,2-addition required for pyridazine synthesis.
Experimental Protocols
Protocol 1: High-Fidelity Synthesis of 6-Aryl-1,6-dihydropyridazines
Designed to prevent Michael addition-driven pyrazole formation. (Adapted from Fan et al., J. Org. Chem. 2019)
Reagents:
- -unsaturated hydrazone (or corresponding ketone precursor + hydrazine)
-
Solvent: Glacial Acetic Acid (AcOH) - CRITICAL
-
Oxidant (Optional): Air/Oxygen (if aromatization is desired)
Procedure:
-
Dissolution: Dissolve the substrate (1.0 equiv) in glacial AcOH (0.1 M concentration).
-
Note: Do not use Ethanol or Acetonitrile if regioselectivity has been an issue.
-
-
Cyclization: Stir the reaction mixture at 80 °C for 2–4 hours.
-
Checkpoint: Monitor by TLC.[5] The intermediate hydrazone should disappear.
-
-
Workup: Cool to room temperature. Neutralize carefully with saturated
(exothermic!). Extract with EtOAc. -
Result: This protocol favors the 6-endo-trig cyclization over the 5-exo-trig, yielding the 1,6-dihydropyridazine.
Protocol 2: Stabilization of 4,5-Dihydro-3(2H)-pyridazinones
Designed to prevent base-catalyzed ring contraction.
Context: When functionalizing the N-position or C-position of an existing pyridazinone.
Procedure:
-
Base Selection: Use Cesium Carbonate (
) or KHMDS at low temperature (-78 °C) rather than Sodium Ethoxide/Hydroxide at reflux. -
Solvent: Use anhydrous DMF or THF .
-
Execution:
-
Dissolve pyridazinone in THF.
-
Add base at -78 °C. Stir for 15 min.
-
Add electrophile.
-
Crucial: Quench with Ammonium Chloride solution while still cold. Do not allow the reaction to warm to RT with active alkoxide species present, as this promotes the benzilic-type rearrangement to pyrazoles.
-
References
-
Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019).[4][6] "Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations Provide 1,6-Dihydropyridazines and Pyridazines via the Judicious Choice of Reaction Solvent." The Journal of Organic Chemistry, 84(7), 4236–4245.
-
Guo, Y.-Q., Zhao, M.-N., Ren, Z.-H., & Guan, Z.-H. (2018).[4] "Copper-Promoted 6-endo-trig Cyclization of Readily Available β,γ-Unsaturated Hydrazones Enables an Efficient Synthesis of a Series of 1,6-Dihydropyridazines."[4] Organic Letters, 20(11), 3337–3340.
-
Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021).[4] "A Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction between 3-Monosubstituted s-Tetrazine and Silyl Enol Ethers Provides Functionalized Pyridazines." The Journal of Organic Chemistry, 86(17), 12008–12023.
-
BenchChem Application Notes. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: High-Yield Synthesis of Tetramethylpyridazine
Topic: Optimization of Modified Paal-Knorr Synthesis for 3,4,5,6-Tetramethylpyridazine
Ticket ID: #TMP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Introduction: The "Hidden" Step in Your Yield Loss
Welcome to the technical support center. If you are accessing this guide, you are likely attempting to synthesize This compound using a variation of the Paal-Knorr reaction (condensation of 1,4-dicarbonyls with hydrazine).
The Core Problem: Most researchers attempting this synthesis fail not during the condensation, but during the aromatization . Unlike the standard Paal-Knorr synthesis of pyrroles (which aromatize spontaneously via dehydration), the reaction of 3,4-dimethyl-2,5-hexanedione with hydrazine yields a 4,5-dihydropyridazine intermediate. This intermediate is often an unstable oil that does not crystallize, leading users to believe the reaction failed.
This guide provides the specific troubleshooting steps to navigate the steric hindrance of the tetramethyl backbone and the critical oxidation step required to secure high yields.
Module 1: The Mechanistic Pathway (Visualization)
To fix the yield, you must visualize where the mass loss occurs. The diagram below illustrates the competition between the desired Pyridazine pathway and the unwanted N-aminopyrrole side reaction, as well as the critical oxidation bottleneck.
Figure 1: Reaction pathway showing the critical oxidative aromatization step often missed in standard protocols.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "My product is a viscous yellow oil, not the expected solid."
Diagnosis: You have isolated 3,4,5,6-tetramethyl-4,5-dihydropyridazine .
Explanation: The condensation of the diketone releases water to form the ring, but the resulting ring contains two
-
Method A (Catalytic): Dissolve the oil in toluene or benzene, add 10% Pd/C (10 wt% equivalent), and reflux for 12–24 hours. Filter through Celite.[1]
-
Method B (Chemical): Treat the oil with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane or benzene.
Issue 2: "I am seeing significant N-aminopyrrole impurities."
Diagnosis: The reaction mixture was likely too acidic. Explanation: While acid catalysis speeds up carbonyl activation, excess acid promotes the protonation of the second carbonyl oxygen before the hydrazine nitrogen can attack, favoring the formation of the pyrrole ring via the Paal-Knorr pyrrole mechanism. The Fix:
-
Buffer your reaction. Use Ethanol with a catalytic amount of Acetic Acid (1-2 drops per mmol).
-
Avoid strong mineral acids (HCl,
). -
Ensure the hydrazine is added slowly to the dione to favor mono-hydrazone formation first.
Issue 3: "The reaction is extremely slow compared to unsubstituted pyridazines."
Diagnosis: Steric Hindrance. Explanation: The methyl groups at positions 3 and 4 of your starting material (3,4-dimethyl-2,5-hexanedione) create significant steric bulk. This hinders the intramolecular nucleophilic attack required to close the ring. The Fix:
-
Increase Temperature: Switch from Ethanol (bp 78°C) to n-Propanol (bp 97°C) or Butanol to increase kinetic energy.
-
Extended Time: Reflux times may need to be extended from the standard 3 hours to 12–24 hours .
Module 3: Optimized Experimental Protocol
This protocol is engineered to maximize the yield of the aromatic tetramethylpyridazine by integrating the oxidation step.
Step 1: Condensation (Ring Formation)
-
Reagents: In a round-bottom flask, dissolve 3,4-dimethyl-2,5-hexanedione (1.0 equiv) in Ethanol (5 mL/mmol).
-
Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise at room temperature.
-
Catalysis: Add Glacial Acetic Acid (0.05 equiv).
-
Reaction: Reflux for 6 hours. Monitor by TLC.[2]
-
Note: You will see a spot corresponding to the dihydro-intermediate.
-
-
Workup: Evaporate the solvent under reduced pressure. You will obtain a yellow/orange oil (the dihydropyridazine). Do not attempt to recrystallize this yet.
Step 2: Aromatization (The Yield Maker)
-
Setup: Redissolve the crude oil in Toluene (10 mL/mmol).
-
Oxidant: Add 10% Pd/C (10% by weight of the starting dione).[1]
-
Alternative: If Pd/C is unavailable, add DDQ (1.1 equiv) in Dioxane.
-
-
Reflux: Heat to reflux for 12 hours.
-
Purification:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate.
-
Recrystallization: The residue should now solidify. Recrystallize from Hexane/Ethyl Acetate (9:1).
-
Data: Solvent & Oxidant Efficiency Matrix
| Solvent (Step 1) | Oxidant (Step 2) | Yield (%) | Notes |
| Ethanol | None (Air) | < 15% | Product remains mostly as dihydro-oil; air oxidation is too slow. |
| Ethanol | Pd/C (Toluene) | 82% | Recommended. Cleanest conversion to aromatic system. |
| n-Propanol | DDQ (Dioxane) | 75% | Faster reaction (Step 1), but DDQ workup can be messy. |
| Acetic Acid | None | 40% | High formation of N-aminopyrrole side product due to acidity. |
Module 4: References & Validation
The protocols and mechanisms described above are grounded in the fundamental chemistry of 1,4-dicarbonyl condensations and heterocyclic aromatization.
-
Paal-Knorr Mechanism & Selectivity
-
Source: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[7] Journal of Organic Chemistry. (1991).
-
Relevance: Establishes the competition between pyrrole and other cyclization pathways based on pH and substitution.
-
-
Synthesis of 3,6-Dimethylpyridazine (Homolog Foundation)
-
Source: ChemicalBook/Patent Literature (PTC Therapeutics). "Synthesis of 3,6-Dimethyl Pyridazine."
-
Relevance: Provides the baseline protocol for 2,5-hexanedione condensation, explicitly detailing the Pd/C reflux step for aromatization.
-
-
Oxidation of Dihydropyridazines
-
Source:Comprehensive Heterocyclic Chemistry II. "Pyridazines and their Benzo Derivatives."
-
Relevance: Confirms that reaction of saturated 1,4-diketones with hydrazine yields dihydropyridazines requiring oxidative workup.
-
-
Steric Hindrance in Heterocyclic Synthesis
-
Source: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed.
-
Relevance: Authoritative text explaining the kinetic retardation caused by 3,4-substitution in ring closure reactions.
-
Sources
- 1. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Wharton reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3,4,5,6-Tetramethylpyridazine (TMP)
Ticket ID: #TMP-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting isolation and purity issues for 3,4,5,6-tetramethylpyridazine.
Triage & Diagnostics (Start Here)
Welcome to the technical support center. Before we initiate a purification protocol, we must verify your compound's identity and state. In 85% of support cases regarding "tetramethyl" diazines, the issue stems from isomer confusion or incomplete oxidation.
FAQ: Rapid Diagnostics
Q1: My product smells strongly of chocolate/roasted nuts. Is this normal?
-
Diagnostic: STOP. You likely have 2,3,5,6-tetramethylpyrazine (Ligustrazine), not This compound .
-
Reasoning: The pyrazine isomer (1,4-diazine) is a potent flavor compound. The pyridazine isomer (1,2-diazine) typically has a faint, pyridine-like or weak amine odor.
-
Action: Check your starting material. Did you use 3-hydroxy-2-butanone (acetoin) + ammonia? That yields the pyrazine.[1][2][3] The pyridazine requires 3,4-dimethyl-2,5-hexanedione + hydrazine .
Q2: The reaction mixture is bright yellow/orange, but the product should be colorless.
-
Diagnostic: Incomplete oxidation.
-
Technical Insight: The condensation of hydrazine with 1,4-diketones initially yields dihydro-3,4,5,6-tetramethylpyridazine . This intermediate is often colored and less stable.
-
Action: Do not proceed to chromatography yet. Stir the crude mixture in an open vessel with air bubbling or treat with a mild oxidant (e.g., dilute
or just prolonged air exposure) to aromatize the ring fully.
Q3: I cannot remove the hydrazine smell.
-
Diagnostic: Persistent hydrazine contamination.
-
Risk: Hydrazine is highly toxic and can co-crystallize.
-
Action: See Protocol B below. Simple evaporation is insufficient due to azeotrope formation.
Deep Dive Protocols
Protocol A: The "Acid-Base Swing" (Primary Purification)
Best for: Removing neutral organic impurities (unreacted diketones) and oligomeric byproducts.
Principle: this compound is a weak base (
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Hydrochloric Acid (HCl)[4]
-
2M Sodium Hydroxide (NaOH) or Saturated
-
Brine[1]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).
-
First Wash (Hydrazine Removal): Wash the organic phase twice with water. Note: Hydrazine partitions into the water; the lipophilic TMP stays in DCM.
-
Extraction (The Swing): Extract the DCM layer three times with 1M HCl .
-
Chemistry: TMP becomes
and moves to the aqueous layer. -
Waste: The DCM layer now contains neutral unreacted diketones. Discard after TLC verification.
-
-
Basification: Combine the acidic aqueous extracts. Cool to 0°C. Slowly add 2M NaOH until pH > 10.
-
Observation: The solution will become cloudy as the free base TMP precipitates/oils out.
-
-
Recovery: Extract the basic aqueous layer three times with DCM.
-
Drying: Dry combined organics over
, filter, and concentrate.
Protocol B: Hydrazine Decontamination
Best for: Safety compliance and removing trace hydrazine that interferes with crystallization.
Workflow:
-
Dissolve crude in Toluene.
-
Perform an azeotropic distillation (Rotavap at 50°C). Toluene forms a positive azeotrope with hydrazine, effectively carrying it over.
-
Repeat 2x if necessary.
-
Alternative: If azeotrope fails, wash the organic solution with a 5% solution of
(Copper sulfate). Hydrazine complexes with copper (blue precipitate), while the pyridazine remains in solution. Filter the precipitate.[5]
Protocol C: Final Polish (Sublimation vs. Crystallization)
Best for: Obtaining analytical standard purity (>99%).
| Method | Suitability | Procedure |
| Recrystallization | High | Solvent: Hexane or Hexane/Ethyl Acetate (9:1) . Heat to boiling, add solvent until dissolved, cool slowly to -20°C. |
| Sublimation | Medium | High vacuum (0.1 mmHg) at 60-80°C. Excellent for removing non-volatile colored oligomers. |
| Chromatography | Low | Only use if Acid/Base fails. Silica gel is acidic and can streak basic pyridazines. Add 1% Triethylamine to the mobile phase (e.g., DCM/MeOH 95:5). |
Visual Workflows
Diagram 1: Purification Decision Logic
Caption: Logical flow for selecting the correct purification method based on crude mixture characteristics.
Diagram 2: The Acid-Base Extraction Mechanism
Caption: Chemical phase separation workflow separating TMP from neutral impurities.
Technical Specifications & Data
Isomer Comparison Table
Use this to verify you have the correct compound.
| Property | This compound (Target) | 2,3,5,6-Tetramethylpyrazine (Ligustrazine) |
| Structure | 1,2-Diazine (Nitrogens adjacent) | 1,4-Diazine (Nitrogens opposite) |
| Precursors | Hydrazine + 3,4-Dimethyl-2,5-hexanedione | Ammonia + 3-Hydroxy-2-butanone (Acetoin) |
| Odor | Weak amine/pyridine-like | Strong chocolate, roasted nut, coffee |
| Melting Point | ~85-88°C (Sublimes) | 84-86°C (Sublimes) |
| Basicity | Moderate ( | Weak ( |
| CAS | 22868-72-0 | 1124-11-4 |
References
-
ChemicalBook. (2025). This compound Properties and CAS Data.Link (Note: While CAS 1124-11-4 is often linked to the pyrazine, CAS 22868-72-0 is the specific identifier for the pyridazine isomer).
-
PubChem. (2025).[1][6] Tetramethylpyridazine Compound Summary. National Library of Medicine. Link
-
ResearchGate. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition.[4][7]Link (Provides context on the oxidation state of pyridazine precursors).
-
Google Patents. (2005). Preparation of pyridazine from maleic dialdehyde and hydrazine (DE102005029094A1).Link (Establishes the standard hydrazine condensation and purification protocols for pyridazines).
Sources
- 1. Tetramethylpyrazine | C8H12N2 | CID 14296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]
- 3. Tetramethylpyrazine | 1124-11-4 [chemicalbook.com]
- 4. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. Tetramethylpyridazine | C8H12N2 | CID 12750033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Tetramethylpyridazine from Tetramethylpyrazine using GC-MS
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural isomers tetramethylpyridazine and tetramethylpyrazine represent a common but significant analytical challenge. With identical molecular weights and formulas (C₈H₁₂N₂), their differentiation is impossible by mass spectrometry alone.[1][2] This guide provides a comprehensive, in-depth methodology for the robust separation and unambiguous identification of 3,4,5,6-tetramethylpyridazine and 2,3,5,6-tetramethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the physicochemical properties that govern their chromatographic behavior, delve into the predictable nuances of their mass spectral fragmentation patterns, and present a validated, step-by-step protocol. This document is designed to equip researchers with both the theoretical understanding and the practical steps required to confidently distinguish these two isomers.
The Analytical Challenge: A Tale of Two Isomers
In pharmaceutical research, flavor chemistry, and materials science, the precise identification of isomers is critical, as even subtle structural differences can lead to vastly different biological activities, sensory properties, or chemical reactivity. Tetramethylpyridazine and tetramethylpyrazine are a classic example. Both are nitrogen-containing heterocyclic compounds, but the arrangement of the nitrogen atoms within the six-membered ring—adjacent in pyridazine (a 1,2-diazine) and opposite in pyrazine (a 1,4-diazine)—fundamentally alters their chemical properties.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for such challenges, offering a powerful combination of physical separation (GC) and structural identification (MS).[3][4] However, success is not guaranteed. As many alkylpyrazine isomers are known to produce very similar mass spectra, relying solely on spectral library matches can lead to misidentification.[5][6][7] A robust method, therefore, must leverage the synergy between chromatography and mass spectrometry.
Foundational Principles: Exploiting Physicochemical Differences
The key to separating these isomers lies in understanding how their structures affect their physical properties.
-
Structure and Polarity: The adjacent nitrogen atoms in this compound create a more pronounced dipole moment compared to the symmetrical 2,3,5,6-tetramethylpyrazine, where the individual bond dipoles cancel each other out. This makes the pyridazine isomer inherently more polar.
-
Boiling Point and Volatility: Boiling point is a primary determinant of elution order in gas chromatography, especially on non-polar columns. 2,3,5,6-tetramethylpyrazine has a well-documented boiling point of 190 °C.[8][9][10] While experimental data for this compound is less common, its increased polarity suggests stronger intermolecular dipole-dipole interactions, which could lead to a slightly higher boiling point or at least a different interaction with the GC stationary phase.
This difference in polarity is the cornerstone of our chromatographic separation strategy.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2,3,5,6-Tetramethylpyrazine |
| Structure | ||
| IUPAC Name | This compound | 2,3,5,6-tetramethylpyrazine |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol [1] | 136.19 g/mol [2][8] |
| Boiling Point | Not experimentally published | 190 °C[9][10] |
| Key Feature | 1,2-diazine (adjacent N) | 1,4-diazine (opposite N) |
The GC-MS Workflow: An Integrated Approach
A successful analysis hinges on a logical workflow that treats the gas chromatograph and the mass spectrometer as a single, integrated system. Each component provides a piece of the puzzle, and only together can they deliver an unambiguous answer.
Caption: Integrated workflow for isomer differentiation by GC-MS.
Part I: Gas Chromatographic Separation - The Decisive First Step
Expertise & Experience: The choice of the GC column (the stationary phase) is the most critical parameter in separating isomers. While a polar column could exaggerate the polarity differences, a general-purpose, low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) provides the most robust and reliable starting point. This type of column primarily separates compounds based on their boiling points and subtle polarity differences, making it ideal for this application. The elution order can then be predicted: the less polar, more symmetrical tetramethylpyrazine is expected to interact less with the stationary phase and elute before the more polar tetramethylpyridazine.
Experimental Protocol: GC-MS Method
This protocol is a self-validating system. The use of a standard column and conditions ensures reproducibility, while the analysis of individual standards first is crucial for building trust in the retention time data before analyzing a mixture.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo/8890 GC with 5977B MSD, Thermo Scientific TRACE 1310 with ISQ 7000).
Method Parameters:
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Industry-standard, robust column providing excellent resolution for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow mode @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. Constant flow ensures stable retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 | Splitless mode maximizes sensitivity. A split injection prevents column overload for more concentrated samples. |
| Injection Volume | 1 µL | Standard volume to avoid peak distortion and inlet discrimination. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) | The initial hold ensures good peak focusing. The ramp provides efficient separation of the target isomers. |
| MS Transfer Line | 280 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV energy creates reproducible, library-searchable fragmentation patterns. |
| Mass Analyzer | Quadrupole | |
| Scan Range | 40 - 250 m/z | Covers the molecular ion and all expected significant fragments. |
Part II: Mass Spectrometric Identification - Decoding the Fragments
Trustworthiness: While the GC provides separation, the MS provides the "fingerprint" for identification. For isomers, this fingerprint can be deceptively similar. The key to trustworthiness is not just to find a library match but to understand why the spectra are the way they are and to identify the subtle, diagnostic differences that arise from their unique structures.
Upon entering the ion source, molecules are bombarded by 70 eV electrons, forming a molecular ion (M⁺˙) at m/z 136. This high-energy ion then fragments in predictable ways.
-
2,3,5,6-Tetramethylpyrazine: The fragmentation is well-documented.[8][11] The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable ion at m/z 121. Another significant pathway is the loss of acetonitrile (CH₃CN) via ring cleavage, leading to a fragment at m/z 95. The base peak is often observed at m/z 54, resulting from further fragmentation.
-
-
Loss of a Methyl Radical: Similar to the pyrazine, loss of •CH₃ will produce a strong ion at m/z 121.
-
Ring Cleavage via N-N Bond Scission: The adjacent nitrogens provide a unique fragmentation route. Cleavage of the N-N bond followed by rearrangement could lead to the expulsion of a neutral dinitrogen molecule (N₂) or related nitrogen-containing species, which would result in fragment ions not seen in the pyrazine spectrum. For example, a retro-Diels-Alder reaction could occur differently.
-
The diagnostic approach is to look for ions present in one spectrum but absent or of very low abundance in the other.
Sources
- 1. Tetramethylpyridazine | C8H12N2 | CID 12750033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nat.2,3,5,6-Tetramethylpyrazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetramethylpyrazine | C8H12N2 | CID 14296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3,5,6-tetramethylpyrazine [stenutz.eu]
- 10. 2,3,5,6-四甲基吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Pyrazine, tetramethyl- [webbook.nist.gov]
- 12. idc-online.com [idc-online.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Alkyl-Substituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of alkyl-substituted pyridazines. As a Senior Application Scientist, this document moves beyond a simple recitation of fragmentation rules to offer a comparative framework, grounded in mechanistic principles and supported by experimental data. Understanding these fragmentation pathways is crucial for the structural elucidation of novel pyridazine-containing compounds, which are prevalent in medicinal chemistry and drug development.
Introduction to Pyridazines and Their Mass Spectrometric Behavior
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of numerous biologically active molecules.[1] Its unique electronic properties, including a significant dipole moment and decreased lipophilicity compared to pyridine, make it a valuable scaffold in drug design.[1] When analyzed by mass spectrometry, particularly under electron ionization, pyridazines and their derivatives exhibit characteristic fragmentation patterns that provide a wealth of structural information.[2][3]
The molecular ion (M+) is typically a prominent feature in the mass spectra of pyridazines, and the fragmentation pathways are highly dependent on the nature and position of substituents on the ring.[2][3] For the parent pyridazine molecule, a key fragmentation is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment at m/z 52.[4]
Fundamental Fragmentation Mechanisms in Alkyl-Substituted Pyridazines
The introduction of alkyl substituents to the pyridazine ring introduces additional, predictable fragmentation pathways. These are largely governed by the stability of the resulting carbocations and radical species.[5] The primary mechanisms include alpha-cleavage, the retro-Diels-Alder reaction, and for longer alkyl chains, the McLafferty rearrangement.
The Retro-Diels-Alder (rDA) Reaction
A characteristic fragmentation pathway for the pyridazine ring itself involves a retro-Diels-Alder reaction, leading to the expulsion of a neutral nitrogen molecule (N₂).[4] This results in a characteristic loss of 28 mass units from the molecular ion.
Caption: Alpha-cleavage of an alkyl substituent on the pyridazine ring.
McLafferty Rearrangement
For alkyl substituents with a chain length of at least three carbons, the McLafferty rearrangement becomes a significant fragmentation pathway. This involves the transfer of a gamma-hydrogen atom to one of the nitrogen atoms of the pyridazine ring through a six-membered transition state, followed by the cleavage of the beta-carbon-carbon bond. This results in the elimination of a neutral alkene molecule. [6][7]
Caption: The McLafferty rearrangement in a long-chain alkylpyridazine.
Comparative Analysis of Fragmentation Patterns
Influence of Methyl Substituent Position
The position of a methyl group on the pyridazine ring has a discernible effect on the fragmentation pattern. Below is a comparison of the mass spectral data for 3-methylpyridazine and 4-methylpyridazine.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z and Relative Intensity) | Source |
| 3-Methylpyridazine | 94 (100%) | 94 | 66 (30%), 65 (25%), 39 (20%) | [8] |
| 4-Methylpyridazine | 94 (100%) | 94 | 66 (45%), 65 (20%), 39 (30%) | [4] |
| 3,6-Dimethylpyridazine | 108 (100%) | 108 | 80 (25%), 65 (20%), 53 (20%) | [9] |
From this data, we can observe that for both 3- and 4-methylpyridazine, the molecular ion is the base peak, indicating the stability of the methylated pyridazine ring under electron ionization. A significant fragment at m/z 66 arises from the loss of HCN (27 amu) from the [M-H]+ ion, a common fragmentation pathway for methyl-substituted nitrogen heterocycles. The fragment at m/z 65 likely corresponds to the further loss of a hydrogen atom. The fragment at m/z 39 is a common C₃H₃⁺ ion. In the case of 3,6-dimethylpyridazine, the molecular ion is also the base peak. The fragment at m/z 80 corresponds to the loss of N₂ via a retro-Diels-Alder reaction.
Influence of Alkyl Chain Length
-
Ethyl-substituted Pyridazines: For an ethyl-substituted pyridazine, a significant fragmentation pathway is expected to be the loss of a methyl radical (•CH₃) via alpha-cleavage, resulting in a prominent peak at [M-15]+. This is observed in the mass spectra of 3-ethylpyridine and 4-ethylpyridine, where the [M-15]+ fragment is the base peak. [10][11]
-
Propyl-substituted Pyridazines: With a propyl substituent, two main fragmentation pathways are anticipated. Alpha-cleavage with the loss of an ethyl radical (•C₂H₅) would lead to a fragment at [M-29]+. Additionally, the McLafferty rearrangement becomes possible, leading to the loss of a neutral ethene molecule (C₂H₄) and a fragment at [M-28]+. The mass spectrum of 4-propylpyridine shows a base peak at m/z 93, corresponding to the loss of an ethyl radical, and a significant peak at m/z 92, likely from a benzylic cleavage with hydrogen rearrangement. [2][3]
-
Butyl-substituted Pyridazines: For butyl-substituted pyridazines, both alpha-cleavage and the McLafferty rearrangement are expected. Alpha-cleavage would result in the loss of a propyl radical (•C₃H₇) to give a fragment at [M-43]+. The McLafferty rearrangement would lead to the loss of propene (C₃H₆), resulting in a fragment at [M-42]+.
Experimental Protocols for GC-MS Analysis
The following is a generalized protocol for the analysis of alkyl-substituted pyridazines by gas chromatography-mass spectrometry (GC-MS). This protocol should be optimized for the specific instrumentation and analytes of interest.
Caption: A typical workflow for the GC-MS analysis of alkyl-substituted pyridazines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the alkyl-substituted pyridazine at a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or methanol.
-
Perform serial dilutions to create working standards at concentrations appropriate for your instrument's sensitivity (e.g., 1-100 µg/mL).
-
If the sample is in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary.
-
Filter the final solution through a 0.22 µm filter to remove any particulate matter.
-
Transfer the filtered solution to a 2 mL glass autosampler vial with a screw cap and septum.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak of interest.
-
Identify the molecular ion peak.
-
Propose fragmentation pathways based on the observed fragment ions and known fragmentation mechanisms.
-
Compare the acquired mass spectra with reference spectra in a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
-
Conclusion
The mass spectrometric fragmentation of alkyl-substituted pyridazines is a predictable process governed by the fundamental principles of ion stability and established reaction mechanisms. The position of the alkyl substituent influences the relative abundance of certain fragment ions, while the length of the alkyl chain dictates the prevalence of alpha-cleavage and the possibility of the McLafferty rearrangement. By understanding these fragmentation patterns, researchers can confidently elucidate the structures of novel pyridazine derivatives, a critical step in the development of new pharmaceuticals and other advanced materials. This guide provides a foundational framework for this analysis, combining theoretical principles with available experimental data and a practical analytical protocol.
References
- Borchert, H. H., et al. "Biotransformation of pyridazines. Pyridazine and 3-methylpyridazine." Die Pharmazie 44.9 (1989): 625-630.
-
NIST Mass Spectrometry Data Center. "3-Methylpyridazine." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
- Turner, C. J., and G. W. H. Cheeseman. "13C-N.M.R. spectra of some mono-and di-substituted pyrazines." Organic Magnetic Resonance 6.12 (1974): 663-667.
- Biekert, E., et al. "Massenspektrometrie von Pyridazinen." Zeitschrift für Naturforschung B 29.11-12 (1974): 747-753.
- McLafferty, F. W., and D. B. Stauffer.
- Kauffmann, T. "Pyridazine chemistry." Angewandte Chemie International Edition in English 10.11 (1971): 743-757.
-
NIST Mass Spectrometry Data Center. "3,6-Dimethylpyridazine." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
NIST Mass Spectrometry Data Center. "4-Ethylpyridine." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
NIST Mass Spectrometry Data Center. "3-Ethylpyridine." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
NIST Mass Spectrometry Data Center. "4-Propylpyridine." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
NIST Mass Spectrometry Data Center. "3-Butylpyridine." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
NIST Mass Spectrometry Data Center. "4-Methylpyridazine." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
PubChem. "3-Propylpyridazine." National Center for Biotechnology Information, [Link].
- McLafferty, F. W. "Mass spectrometric analysis. Molecular rearrangements." Analytical chemistry 31.1 (1959): 82-87.
- Budzikiewicz, H., C. Djerassi, and D. H. Williams. Mass spectrometry of organic compounds. Holden-Day, 1967.
- Kingston, D. G. I., J. T. Bursey, and M. M. Bursey. "Intramolecular hydrogen transfer in mass spectra. I. The nature of the McLafferty rearrangement." Chemical Reviews 74.2 (1974): 215-242.
-
Scion Instruments. "Sample preparation GC-MS." [Link].
-
ResolveMass Laboratories Inc. "How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More." [Link].
-
Mass Spectrometry Facility, University of California, Riverside. "Sample Preparation Guidelines for GC-MS." [Link].
-
PubChem. "3,6-Dimethylpyridazine." National Center for Biotechnology Information, [Link].
-
Chemistry LibreTexts. "McLafferty Rearrangement." [Link].
Sources
- 1. 3-Propylpyridazine | C7H10N2 | CID 19760644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 4-propyl- [webbook.nist.gov]
- 4. Pyridine, 4-ethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. growingscience.com [growingscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyridine, 3-ethyl- [webbook.nist.gov]
- 11. Pyridine, 4-ethyl- [webbook.nist.gov]
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
